5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid
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Overview
Description
5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by a pyran ring fused with a carboxylic acid and an oxo group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid typically involves the reaction of 2-methylpropyl alcohol with a suitable pyranone precursor under acidic or basic conditions. One common method is the esterification of 4-hydroxy-2-pyrone with 2-methylpropyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The pathways involved often include metabolic and signaling pathways crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A compound with similar structural features and biological activities.
Uniqueness
5-(2-Methylpropoxy)-4-oxopyran-2-carboxylic acid is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O5 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(2-methylpropoxy)-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-6(2)4-14-9-5-15-8(10(12)13)3-7(9)11/h3,5-6H,4H2,1-2H3,(H,12,13) |
InChI Key |
ODANHZYREXSDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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